

Application Notes for GR 94800

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GR 94800

Cat. No.: B1672131

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Introduction

GR 94800 is a potent and highly selective non-peptide antagonist for the tachykinin NK₂ receptor. Tachykinins, including neurokinin A (NKA), are a family of neuropeptides that mediate a variety of biological effects through their interaction with three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃. The NK₂ receptor is predominantly involved in processes such as smooth muscle contraction (particularly in the airways and gastrointestinal tract), inflammation, and nociception. Due to its high affinity and selectivity for the NK₂ receptor, **GR 94800** serves as an invaluable pharmacological tool for researchers investigating the physiological and pathological roles of the NKA/NK₂ receptor system. These notes provide essential information regarding the preparation, storage, and application of **GR 94800** solutions for experimental use.

Chemical and Physical Properties

GR 94800 is a synthetic peptide derivative with the sequence PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂.^[1] Its key properties are summarized below.

Property	Value	Reference
CAS Number	141636-65-9	[1][2]
Molecular Formula	C ₄₉ H ₆₁ N ₉ O ₈	[1][3]
Molecular Weight	904.06 g/mol	[1][3]
Appearance	White to off-white solid	N/A
Solubility	Soluble in ethanol to 4 mg/mL	[2][3]
Storage (Solid)	Desiccate at -20 ± 5 °C	[1][3]

Biological Activity & Selectivity

GR 94800 functions as a competitive antagonist at the NK₂ receptor, effectively blocking the downstream signaling initiated by endogenous ligands like Neurokinin A. Its selectivity is a critical feature, allowing for the specific interrogation of NK₂ receptor-mediated pathways without significantly affecting NK₁ or NK₃ receptor activities at typical working concentrations.

Receptor Target	pK _B Value	Potency/Selectivity Notes	Reference
Tachykinin NK ₂	9.6	Potent antagonism	[2][4][5]
Tachykinin NK ₁	6.4	~1500-fold lower affinity than for NK ₂	[2][4][5]
Tachykinin NK ₃	6.0	~4000-fold lower affinity than for NK ₂	[2][4][5]

Experimental Protocols

Protocol 1: Preparation of a 1 mM GR 94800 Stock Solution

This protocol describes the preparation of a 1 mM stock solution in ethanol, which can be used for subsequent dilutions in aqueous buffers for various assays.

Materials:

- **GR 94800** solid (trifluoroacetate salt)
- Anhydrous Ethanol (≥99.5%)
- Sterile microcentrifuge tubes or vials
- Calibrated precision balance
- Vortex mixer and sonicator bath

Procedure:

- **Equilibration:** Allow the vial of **GR 94800** to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
- **Weighing:** Accurately weigh out a precise amount of **GR 94800** solid (e.g., 1 mg) into a sterile microcentrifuge tube. Perform this step quickly to minimize moisture absorption.
- **Solvent Addition:** Calculate the required volume of ethanol to achieve a 1 mM concentration. Using the molecular weight of 904.06 g/mol :
 - $\text{Volume } (\mu\text{L}) = [\text{Weight (mg)} / 904.06 \text{ (g/mol)}] * 1,000,000$
 - For 1 mg, the required volume is approximately 1106 μL .
- **Dissolution:** Add the calculated volume of anhydrous ethanol to the tube containing the **GR 94800** solid.
- **Mixing:** Cap the tube tightly and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[3]
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Parameter	Value
Stock Concentration	1 mM
Solvent	Anhydrous Ethanol
Storage Temperature	-20°C or -80°C
Short-term Stability	1 month at -20°C
Long-term Stability	6 months at -80°C

Protocol 2: Representative Application - In Vitro NK₂ Receptor Functional Assay (Calcium Flux)

This protocol provides a representative methodology for using **GR 94800** to antagonize NKA-induced calcium mobilization in a cell line endogenously or recombinantly expressing the human NK₂ receptor.

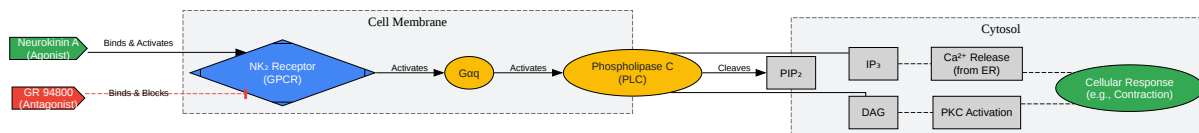
Materials:

- HEK293 cells expressing the human NK₂ receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Neurokinin A (NKA) solution (agonist)
- 1 mM **GR 94800** stock solution (antagonist)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with an injection system

Procedure:

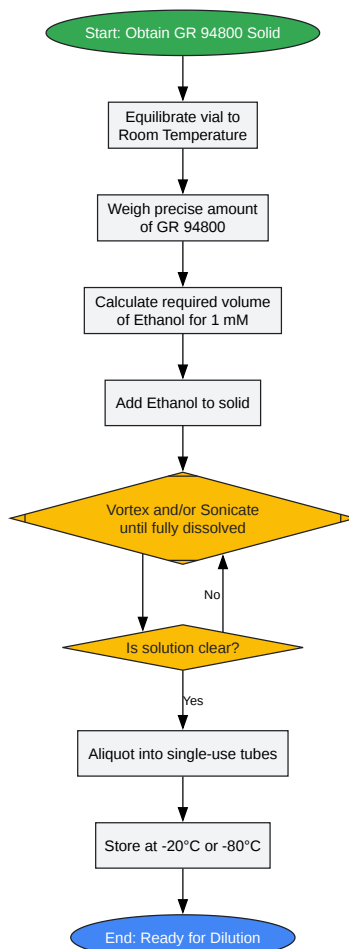
- **Cell Plating:** Seed the NK₂-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate for 18-24 hours at 37°C, 5% CO₂.
- **Dye Loading:** Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.
- **Wash:** Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
- **Antagonist Pre-incubation:** Prepare serial dilutions of **GR 94800** from the 1 mM stock solution in Assay Buffer. Add the desired concentrations of **GR 94800** to the wells (e.g., 10 µL of a 10x solution to achieve final concentrations ranging from 1 nM to 10 µM). Include vehicle control wells (containing the same final concentration of ethanol as the highest **GR 94800** concentration). Incubate for 20-30 minutes at room temperature.
- **Agonist Stimulation & Measurement:** Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence (e.g., Ex/Em = 485/525 nm). Establish a stable baseline reading for 10-20 seconds.
- **Injection:** Using the plate reader's injector, add a pre-determined concentration of NKA (e.g., the EC₈₀ concentration) to all wells and continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.
- **Data Analysis:** Calculate the change in fluorescence for each well. Plot the peak fluorescence response against the logarithm of the **GR 94800** concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for **GR 94800**.

Visualizations: Pathways and Workflows



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Caption: Antagonistic action of **GR 94800** on the NK₂ receptor signaling pathway.



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Caption: Workflow for the preparation of a **GR 94800** stock solution.

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- To cite this document: BenchChem. [Application Notes for GR 94800]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672131#gr-94800-solution-preparation>]

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